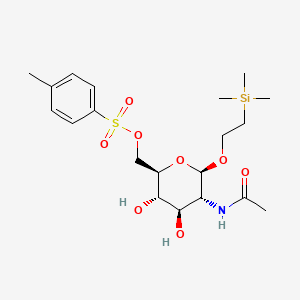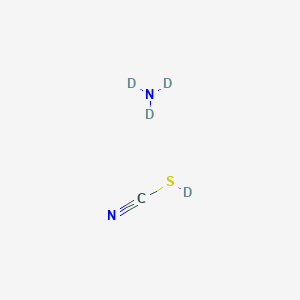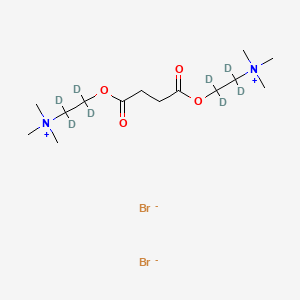
Succinyl(choline-1,1,1',1',2,2,2',2'-D8) bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of succinylcholine, a well-known depolarizing skeletal muscle relaxant. The deuterated version is often used in scientific research to study the pharmacokinetics and dynamics of succinylcholine due to its similar properties but distinct isotopic signature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide involves the incorporation of deuterium into the succinylcholine molecule. The process typically starts with the preparation of deuterated choline, which is then reacted with succinic acid derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .
化学反应分析
Types of Reactions
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) oxide, while reduction may produce succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) hydride .
科学研究应用
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its unique isotopic signature.
Biology: Employed in studies of neuromuscular transmission and muscle physiology.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand the behavior of succinylcholine in the body.
Industry: Utilized in the development of new muscle relaxants and related compounds.
作用机制
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes depolarization of the motor end-plate, leading to muscle relaxation. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle paralysis .
相似化合物的比较
Similar Compounds
Succinylcholine chloride: A non-deuterated version with similar pharmacological properties.
Suxamethonium bromide: Another non-deuterated variant used clinically as a muscle relaxant.
Decamethonium bromide: A related compound with a longer duration of action.
Uniqueness
The uniqueness of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide lies in its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and scientific investigations .
属性
分子式 |
C14H30Br2N2O4 |
|---|---|
分子量 |
458.26 g/mol |
IUPAC 名称 |
trimethyl-[1,1,2,2-tetradeuterio-2-[4-oxo-4-[1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide |
InChI |
InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2/i9D2,10D2,11D2,12D2;; |
InChI 键 |
HKDOIORVQFUBKO-OSNULJQWSA-L |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCC(=O)OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
规范 SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


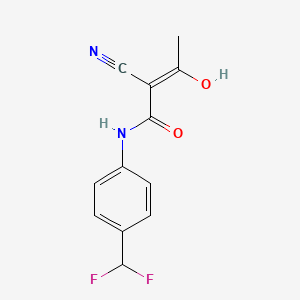
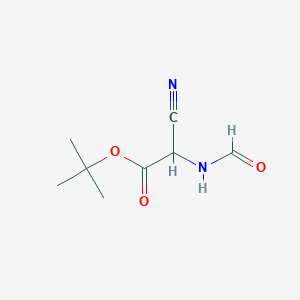
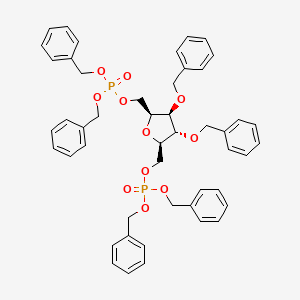
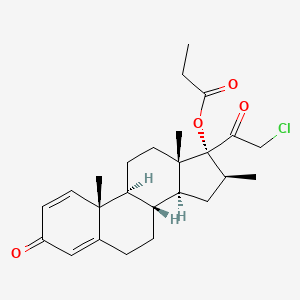
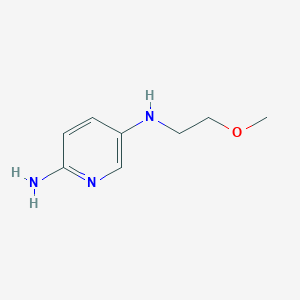
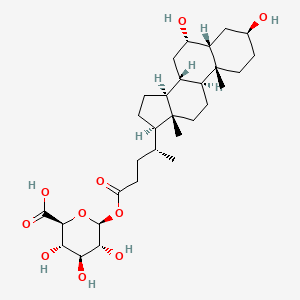
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
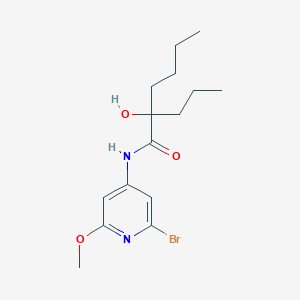
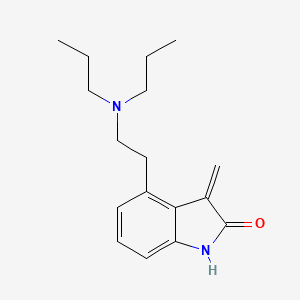
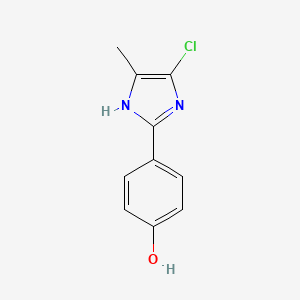
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
